![molecular formula C24H28O5 B1242392 Fukanefuromarin D](/img/structure/B1242392.png)
Fukanefuromarin D
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fukanefuromarin D is a furanocoumarin that is 2,3-dihydrofuro[3,2-c]coumarin substituted by a hydroxy group at position 7, methyl groups at positions 2 and 3 (relatively trans configuration) and a 4,8-dimethyl-4(Z),7-nonadien-6-onyl moiety at position 2. Isolated from the roots of Ferula fukanensis, it inhibits production of nitric oxide (NO). It has a role as a metabolite and an EC 1.14.13.39 (nitric oxide synthase) inhibitor. It is a furanocoumarin, a ketone, a member of phenols and a sesquiterpenoid.
Scientific Research Applications
Nitric Oxide Production Inhibitory Effects
Fukanefuromarin D, along with other sesquiterpene coumarin derivatives from Ferula fukanensis, has been identified to inhibit nitric oxide (NO) production and inducible NO synthase (iNOS) gene expression. This inhibition was observed in a murine macrophage-like cell line, which was activated by lipopolysaccharide (LPS) and recombinant mouse interferon-gamma (IFN-gamma) (Motai, Daikonya, & Kitanaka, 2004). This indicates potential anti-inflammatory and immunomodulatory properties of Fukanefuromarin D in scientific research.
Pro-inflammatory Cytokine Gene Expression Inhibitory Effects
Further research on sesquiterpene coumarins from Ferula fukanensis, including Fukanefuromarin D, showed inhibitory effects on pro-inflammatory cytokine gene expression. The compounds inhibited nitric oxide, interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) gene expression in the same murine macrophage-like cell line. This suggests the role of Fukanefuromarin D in modulating inflammatory responses (Motai, Daikonya, & Kitanaka, 2013).
properties
Product Name |
Fukanefuromarin D |
---|---|
Molecular Formula |
C24H28O5 |
Molecular Weight |
396.5 g/mol |
IUPAC Name |
(2R,3R)-2-[(4Z)-4,8-dimethyl-6-oxonona-4,7-dienyl]-7-hydroxy-2,3-dimethyl-3H-furo[3,2-c]chromen-4-one |
InChI |
InChI=1S/C24H28O5/c1-14(2)11-18(26)12-15(3)7-6-10-24(5)16(4)21-22(29-24)19-9-8-17(25)13-20(19)28-23(21)27/h8-9,11-13,16,25H,6-7,10H2,1-5H3/b15-12-/t16-,24-/m1/s1 |
InChI Key |
NWTCYOAKBSTWBB-AFVAUOOZSA-N |
Isomeric SMILES |
C[C@@H]1C2=C(C3=C(C=C(C=C3)O)OC2=O)O[C@]1(C)CCC/C(=C\C(=O)C=C(C)C)/C |
Canonical SMILES |
CC1C2=C(C3=C(C=C(C=C3)O)OC2=O)OC1(C)CCCC(=CC(=O)C=C(C)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.